6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
CAS No.: 1699663-70-1
Cat. No.: VC3110056
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699663-70-1 |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 6-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 |
| Standard InChI Key | NRZHAVVKESUNCN-UHFFFAOYSA-N |
| SMILES | COC1CN(CC1OC)C2=NC=C(C=C2)N |
| Canonical SMILES | COC1CN(CC1OC)C2=NC=C(C=C2)N |
Introduction
Chemical Identity and Structural Properties
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is characterized by the following key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1699663-70-1 |
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine |
| Chemical Structure | Pyridine ring with a 3,4-dimethoxypyrrolidin-1-yl group at position 6 and an amine group at position 3 |
The compound consists of a pyridine ring scaffold with two key substituents: a 3,4-dimethoxypyrrolidin-1-yl moiety at the 6-position and an amine group at the 3-position . The pyrrolidine ring features methoxy groups at the 3 and 4 positions, which contribute to the compound's unique electronic and steric properties.
Structural Features
The molecular structure of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine presents several important features:
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The pyridine core provides an electron-deficient aromatic system
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The primary amine at position 3 serves as a potential hydrogen bond donor
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The pyrrolidine nitrogen acts as a tertiary amine with basic properties
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The methoxy groups at positions 3 and 4 of the pyrrolidine ring introduce additional electron-donating effects
These structural elements collectively influence the compound's physicochemical properties, including solubility, acid-base behavior, and potential for intermolecular interactions.
Physical and Chemical Properties
The physical and chemical properties of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine are influenced by its heterocyclic structure and functional groups.
Physical State and Appearance
The compound is typically obtained as a solid at room temperature, with coloration ranging from white to off-white depending on purity levels.
Solubility Profile
Based on its structure, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is expected to exhibit:
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Moderate to good solubility in polar organic solvents (methanol, ethanol, acetonitrile)
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Limited solubility in non-polar solvents (hexane, toluene)
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Potential pH-dependent solubility in aqueous media due to the basic nitrogen atoms
Spectroscopic Properties
Spectroscopic data, including NMR spectra, would be valuable for structural confirmation. Characteristic signals would include:
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Aromatic protons of the pyridine ring
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Pyrrolidine ring protons
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Methoxy group signals
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Amine protons with potential for exchange
Mass spectrometry would be expected to show a molecular ion peak at m/z 223, corresponding to the molecular weight of the compound.
Chemical Reactivity
The chemical behavior of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is governed by its functional groups and heterocyclic nature.
Reactivity of the Amine Group
The primary amine at the 3-position of the pyridine ring represents a key reactive site:
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Nucleophilic reactions (acylation, alkylation)
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Condensation reactions with carbonyl compounds
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Diazotization to form diazonium salts
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Potential for metal coordination
Pyridine Ring Reactivity
The pyridine core exhibits characteristic reactivity:
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Electrophilic substitution (more challenging than in benzene but possible under specific conditions)
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Nucleophilic substitution (particularly at positions 2, 4, and 6)
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N-oxidation to form pyridine N-oxides
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Coordination with metals through the pyridine nitrogen
Pyrrolidine Moiety Reactivity
The 3,4-dimethoxypyrrolidine substituent introduces additional reactive sites:
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The tertiary amine can undergo quaternization
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The methoxy groups are potentially cleavable under strong acidic conditions
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The pyrrolidine ring may participate in ring-opening reactions under certain conditions
Biological Activity and Applications
While specific biological activity data for 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is limited, its structural features suggest potential applications in several areas.
Structure-Activity Relationship Considerations
Based on compounds with similar structural elements, potential biological activities might include:
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Interaction with neuroreceptors (particularly nicotinic and related systems)
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Enzyme inhibition capacity
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Anti-inflammatory properties
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Antimicrobial potential
Role as a Chemical Intermediate
Beyond direct biological applications, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine may serve as a valuable building block for more complex molecules:
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The amine group provides a handle for further derivatization
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The pyrrolidine nitrogen offers additional functionalization possibilities
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The methoxy groups can be modified to tune physicochemical properties
Analytical Methods for Characterization
Several analytical techniques are commonly employed for the characterization and quality control of compounds like 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine.
Chromatographic Methods
High-performance liquid chromatography (HPLC) represents a primary analytical tool for purity determination:
| Parameter | Typical Conditions |
|---|---|
| Column Type | Reverse-phase (C18) |
| Mobile Phase | Acetonitrile/water with buffer |
| Detection | UV (typically 254-280 nm) |
| Flow Rate | 0.8-1.2 mL/min |
Spectroscopic Methods
Spectroscopic techniques provide structural confirmation:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 2D experiments
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Infrared Spectroscopy (IR): identification of functional groups
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Mass Spectrometry (MS): molecular weight confirmation and fragmentation pattern analysis
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UV-Visible Spectroscopy: chromophore characterization
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal properties:
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Melting point determination
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Polymorphism investigation
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Thermal stability assessment
Structure-Related Compounds and Analogs
Several structurally related compounds have been reported in the literature, providing context for understanding the properties of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine.
Positional Isomers
Positional isomers include:
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2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine (CAS: 1692170-62-9)
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Other pyridine isomers with varying positions of the amine and pyrrolidine substituents
Functional Group Variations
Analogs with modified functional groups include:
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6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine (CAS: 2097956-46-0)
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6-(3,3-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS: 61429831)
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Compounds with different substitution patterns on the pyrrolidine ring
Related Pharmacophores
Broader structural relationships can be drawn to:
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Pyrrolidin-1-yl pyridine compounds with documented biological activities
Future Research Directions
Several avenues for future research on 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine can be identified.
Synthetic Methodology Development
Opportunities for synthetic improvement include:
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Development of more efficient and scalable synthetic routes
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Exploration of greener chemistry approaches
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Investigation of stereoselective synthesis methods for chiral variants
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Design of one-pot procedures to minimize isolation of intermediates
Biological Evaluation
Comprehensive biological screening would provide valuable insights:
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Receptor binding assays for various CNS targets
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Enzyme inhibition studies
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Cell-based assays for cytotoxicity and specific biological responses
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In vivo evaluations of promising candidates
Structure Optimization
Structural modifications could be explored to enhance specific properties:
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Modification of the pyrrolidine ring size or substituents
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Alteration of the amine functionality
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Introduction of additional functional groups to the pyridine ring
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Development of prodrug approaches for improved pharmacokinetics
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